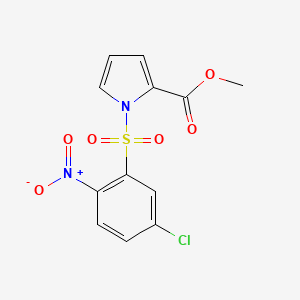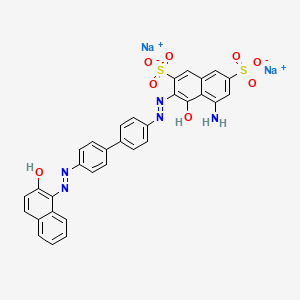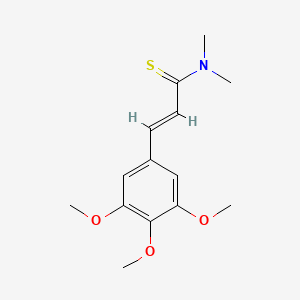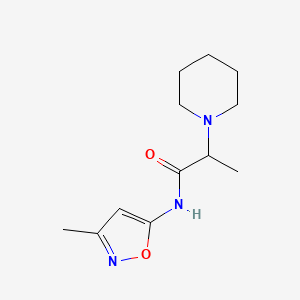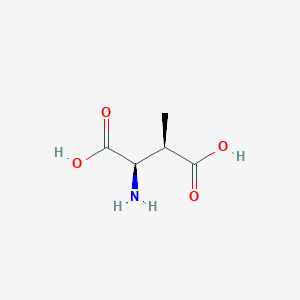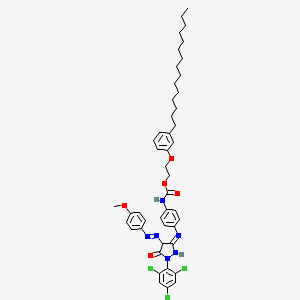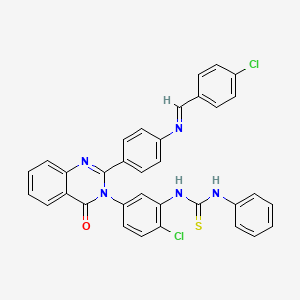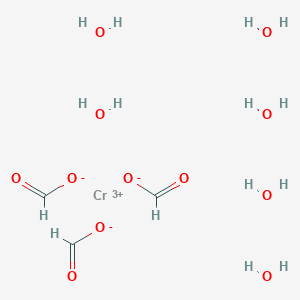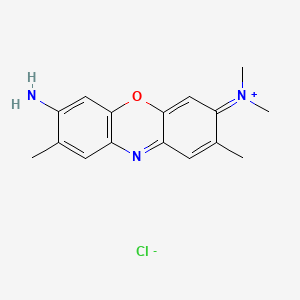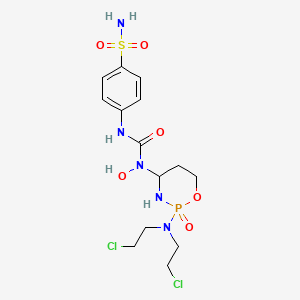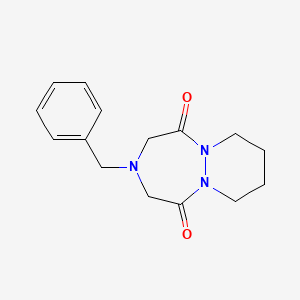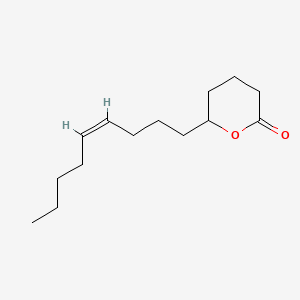
Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)- is a complex organic compound with a unique structure that includes multiple pyrrole rings and ammonium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole rings. The key steps include:
Formation of Pyrrole Rings: The pyrrole rings are synthesized through a series of condensation reactions involving amines and carbonyl compounds.
Acetylation and Ammonium Group Introduction: The trimethylammonioacetyl group is introduced through acetylation reactions, followed by the addition of ammonium groups.
Coupling Reactions: The final step involves coupling the pyrrole rings with the amino and ammonium groups under controlled conditions, often using catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trimethylammonioacetyl group plays a crucial role in binding to target molecules, while the pyrrole rings facilitate interactions with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-amino-4-methylbenzene
- 4-amino-1-benzylpiperidine
- 1-amino-4-methylpiperazine
Uniqueness
Compared to similar compounds, Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)- stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
101772-52-5 |
|---|---|
Formule moléculaire |
C20H32N8O3+2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
[2-[[5-[[5-[(3-amino-3-azaniumylidenepropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]amino]-2-oxoethyl]-trimethylazanium |
InChI |
InChI=1S/C20H30N8O3/c1-26-11-14(9-15(26)19(30)23-7-6-17(21)22)25-20(31)16-8-13(10-27(16)2)24-18(29)12-28(3,4)5/h8-11H,6-7,12H2,1-5H3,(H5-,21,22,23,24,25,29,30,31)/p+2 |
Clé InChI |
CXFMXQJWQGUWAT-UHFFFAOYSA-P |
SMILES canonique |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=[NH2+])N)C)NC(=O)C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


